molecular formula C8H14O2 B1584889 Isobutyl vinylacetate CAS No. 24342-03-8

Isobutyl vinylacetate

Cat. No.: B1584889
CAS No.: 24342-03-8
M. Wt: 142.2 g/mol
InChI Key: RLCJPGSPFOFWPR-UHFFFAOYSA-N
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Description

. It is an ester formed from the reaction of isobutyl alcohol and vinylacetic acid. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isobutyl vinylacetate can be synthesized through the esterification of isobutyl alcohol with vinylacetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes to maximize yield and efficiency. The reaction mixture is continuously fed into a reactor where the esterification takes place. The product is then separated and purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Isobutyl vinylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of isobutyl vinylacetate involves its ability to undergo polymerization reactions. The vinyl group in the compound can participate in radical polymerization, forming long polymer chains. These polymers can interact with various molecular targets, such as cell membranes or proteins, depending on their application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isobutyl vinylacetate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. The presence of the isobutyl group enhances its adhesive properties and makes it suitable for specific industrial applications .

Properties

IUPAC Name

2-methylpropyl but-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-4-5-8(9)10-6-7(2)3/h4,7H,1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCJPGSPFOFWPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336053
Record name Isobutyl vinylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24342-03-8
Record name 3-Butenoic acid, 2-methylpropyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24342-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobutyl vinylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 24342-03-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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